molecular formula C5H10ClNS B1408600 1-Thia-6-azaspiro[3.3]heptane hydrochloride CAS No. 1224582-79-9

1-Thia-6-azaspiro[3.3]heptane hydrochloride

Cat. No.: B1408600
CAS No.: 1224582-79-9
M. Wt: 151.66 g/mol
InChI Key: DMSKZOKNPWYBCV-UHFFFAOYSA-N
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Description

1-Thia-6-azaspiro[33]heptane hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClNS It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Scientific Research Applications

1-Thia-6-azaspiro[3.3]heptane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS06 and GHS07 pictograms, indicating that it is harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thia-6-azaspiro[3.3]heptane hydrochloride typically involves multiple steps. One efficient method involves the reaction of a precursor compound with mesyl chloride under controlled conditions. The mixture is cooled to -10°C, treated dropwise with mesyl chloride, returned to ambient temperature, stirred for 16 hours, washed with water, and extracted with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Thia-6-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Mechanism of Action

The mechanism of action of 1-Thia-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The spirocyclic structure allows it to fit into specific binding sites, making it a valuable compound for drug design and development .

Comparison with Similar Compounds

1-Thia-6-azaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms in the spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-thia-6-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSKZOKNPWYBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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